molecular formula C16H12FNO4 B1392548 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid CAS No. 1242909-55-2

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Cat. No. B1392548
M. Wt: 301.27 g/mol
InChI Key: NLYMHBXHCKWJKG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a fluorophenyl group, a hexahydroisoquinoline group, and a carboxylic acid group . It’s likely used in the field of organic chemistry for various applications, including as an intermediate in the production of other compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(2-(4-fluorophenyl)hydrazone)-5,5-dimethylcyclohexane-1,3-dione have been synthesized by the chemical reaction of aromatic amine p-fluoroaniline with 5,5-dimethylcyclohexane-1,3-dione under NaNO2, HCl, and CH3COONa .

Scientific Research Applications

Heterocyclic Synthons

Derivatives of partially hydrogenated 3-thioxoisoquinoline-4-carboxylic acids, which include compounds similar to 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid, are promising types of heterocyclic synthons. These compounds are used as semiproducts in the synthesis of various substances including HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and substances with fungicidal and cardiotonic action (Dyachenko & Vovk, 2013).

Cadmium Complexes and Antibacterial Activities

2-Phenylquinoline derivatives, closely related to the specified compound, have been synthesized and used to create new cadmium complexes. These complexes demonstrate fluorescent behavior and antibacterial activities against various bacteria including Escherichia coli and Staphylococcus aureus (Lei et al., 2014).

Immunomodulatory Effects

Certain compounds structurally similar to 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid have been explored for their immunosuppressant properties. For example, a study on the synthesis of a novel immunosuppressant KF20444, which is structurally related, has been documented (Chujo et al., 2001).

Fluorescence in Biological Systems

Derivatives of 1,3-dioxo-1H,3H-benzo[de]isoquinolin, a compound structurally similar to the specified chemical, have been designed and synthesized. These novel fluorophores show promising results in fluorescence studies in various organic solvents and aqueous solutions, indicating their potential application in studying biological systems (Singh & Singh, 2007).

Potential Antibacterial Agents

Fluoroquinolones, a class to which the specified compound is related, are significant antibacterial agents. Studies have explored various derivatives, including those with structural similarities, for their potent antibacterial activities against a range of bacterial strains (Kuramoto et al., 2003).

properties

IUPAC Name

2-(4-fluorophenyl)-3,8-dioxo-6,7-dihydro-5H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c17-9-4-6-10(7-5-9)18-8-12-11(2-1-3-13(12)19)14(15(18)20)16(21)22/h4-8H,1-3H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMHBXHCKWJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
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2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
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2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

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